3-amino-N-(4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the thienopyridine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo various reactions such as nitration, reduction, and amination to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests possible applications in drug discovery and development.
Medicine
The compound’s potential therapeutic properties could be explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide would depend on its specific interactions with molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Other compounds in the thienopyridine class may share similar structures and properties.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group may exhibit comparable biological activities.
Uniqueness
The uniqueness of 3-amino-N-(4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and structural features. This combination may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H16FN3O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-amino-N-(4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-9-7-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-5-3-11(18)4-6-12/h3-7H,8,19H2,1-2H3,(H,21,22) |
InChI Key |
FLTUWWLKXGQFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)F)N)COC |
Origin of Product |
United States |
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